molecular formula C7H8ClN3O B13912692 5-Amino-3-chloro-n-methyl-2-pyridinecarboxamide

5-Amino-3-chloro-n-methyl-2-pyridinecarboxamide

Cat. No.: B13912692
M. Wt: 185.61 g/mol
InChI Key: SBFJBFIAHSJKCZ-UHFFFAOYSA-N
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Description

5-Amino-3-chloro-n-methyl-2-pyridinecarboxamide is a chemical compound with the molecular formula C7H8ClN3O. It is a derivative of pyridinecarboxamide, characterized by the presence of an amino group at the 5th position, a chlorine atom at the 3rd position, and a methyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-chloro-n-methyl-2-pyridinecarboxamide typically involves the reaction of 2-pyridinecarboxamide with appropriate reagents to introduce the amino, chloro, and methyl groups at the desired positions. One common method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a solvent such as dimethylformamide (DMF). The reaction proceeds with good regioselectivity, likely due to the strong electron-donating ability of the amino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-chloro-n-methyl-2-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alcohols can be used in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

5-Amino-3-chloro-n-methyl-2-pyridinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-chloro-n-methyl-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-chloro-5-methylpyridine: Similar structure but lacks the carboxamide group.

    3-Chloro-5-methyl-2-pyridinecarboxamide: Similar structure but lacks the amino group.

    5-Amino-2-chloro-3-methylpyridine: Similar structure but with different positions of the amino and chloro groups.

Uniqueness

5-Amino-3-chloro-n-methyl-2-pyridinecarboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

5-amino-3-chloro-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H8ClN3O/c1-10-7(12)6-5(8)2-4(9)3-11-6/h2-3H,9H2,1H3,(H,10,12)

InChI Key

SBFJBFIAHSJKCZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=N1)N)Cl

Origin of Product

United States

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